molecular formula C7H6ClF3N2 B1409228 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine CAS No. 1227513-86-1

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1409228
CAS No.: 1227513-86-1
M. Wt: 210.58 g/mol
InChI Key: FIVBNGTYXBGQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. The compound integrates a chloromethyl group and a protected amino group onto a trifluoromethylpyridine (TFMP) scaffold, a structure renowned for its contribution to the biological activity of modern active ingredients . The presence of the trifluoromethyl group is a key feature, known to impart favorable properties such as enhanced metabolic stability, improved lipophilicity, and increased overall biomolecular affinity in final products . This makes the TFMP moiety a critical structural component in over 20 launched agrochemicals and several market-approved pharmaceutical and veterinary products . The reactive chloromethyl group serves as a versatile handle for further synthetic elaboration, allowing researchers to link the TFMP core to other functional molecules, while the amino group offers a site for hydrogen bonding or further derivatization . As a building block, it is particularly valuable in the synthesis of potential pesticides and pharmaceuticals, enabling the creation of compounds with novel mechanisms of action, lower toxicity, and good systemic mobility . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVBNGTYXBGQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Procedure:

  • Reactants:
    • 2-methyl-3-(trifluoromethyl)pyridine
    • Electrophilic chlorinating reagent (e.g., N-chlorosuccinimide, N-chlorophthalimide, trichloroisocyanuric acid)
    • Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
    • Nitroxide radical precursor (e.g., N-hydroxysuccinimide)
  • Solvent: Organic solvents such as acetonitrile, dichloromethane, or dichloroethane
  • Reaction Conditions:
    • Temperature: 50–100°C
    • Time: 3–6 hours
    • Molar ratios are optimized for high yield and selectivity, typically with the pyridine derivative in excess.

Reaction Mechanism:

The process involves radical initiation, where the radical initiator decomposes to generate radicals that facilitate electrophilic chlorination at the methyl group attached to the pyridine ring, forming the chloromethyl intermediate.

Post-Reaction Processing:

  • Rotary evaporation to remove solvents
  • Column chromatography for purification
  • Yield: Approximately 72% with high purity (~96.6%)

Ammonia-Mediated Amination of Chloromethyl Intermediates

Subsequent to chloromethylation, the chloromethyl group can be converted into an amino group via nucleophilic substitution with ammonia, producing the amino derivative.

Procedure Highlights:

  • React chloromethylated pyridine with ammonia in a hydrophilic ether solvent
  • Reaction temperature: 100–200°C
  • Duration: 2–24 hours
  • The process can be conducted without isolating the chloromethyl intermediate, streamlining production.

Dehalogenation to Form the Final Amino Compound

The amino derivative can undergo dehalogenation, often using catalytic hydrogenation, to yield the target compound, 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine.

Methodology:

  • Hydrogenation over palladium catalysts
  • Conditions: 60–130°C, 1–5 hours
  • Solvent: Ethanol or other suitable solvents
  • This step ensures high purity and yields, suitable for industrial scale-up.

Data Summary Table: Preparation Methods

Method Reactants Solvent Conditions Key Features Yield Purity
Electrophilic Chloromethylation 2-methyl-3-(trifluoromethyl)pyridine + N-chlorosuccinimide + radical initiator Acetonitrile, dichloromethane 50–100°C, 3–6 hrs Radical initiation, high selectivity ~72% 96.6%
Ammonia Amination Chloromethyl intermediate + ammonia Hydrophilic ether 100–200°C, 2–24 hrs Direct amino substitution Variable High
Catalytic Hydrogenation Amino-chloromethyl pyridine Ethanol 60–130°C, 1–5 hrs Dehalogenation High Purified product

Research Findings and Industrial Relevance

  • The method detailed in patent CN112279802B emphasizes a short reaction route with mild conditions , making it suitable for large-scale production.
  • The use of specific chlorinating agents like N-chlorosuccinimide combined with radical initiators ensures high selectivity and good yields .
  • The ammonia-based amination process is optimized for industrial efficiency, reducing reaction times and minimizing by-products, as demonstrated in patent EP2527327A1.
  • The catalytic hydrogenation step is critical for final purification, ensuring the removal of residual halogens and obtaining high-purity target compounds.

Chemical Reactions Analysis

Scientific Research Applications

Antiviral and Antitumor Agents

The trifluoromethylpyridine (TFMP) derivatives, including 2-amino-4-chloromethyl-3-(trifluoromethyl)pyridine, are increasingly recognized for their potential in developing antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure, which enhances biological activity through improved metabolic stability and bioavailability .

Several TFMP derivatives are currently undergoing clinical trials, with five having received market approval. These compounds exhibit a range of biological activities, attributed to the unique physicochemical properties imparted by the trifluoromethyl group . Notably, fluazinam, a fungicide derived from TFMP structures, demonstrates enhanced efficacy compared to other derivatives .

Crop Protection

The primary application of this compound lies in agrochemicals, particularly as an intermediate in the synthesis of crop protection agents. The introduction of trifluoromethyl groups into pesticides has been shown to improve their effectiveness against pests while reducing toxicity to non-target organisms .

Fluazifop-butyl was one of the first TFMP derivatives introduced to the market, paving the way for over 20 additional agrochemicals that utilize this moiety . The demand for these compounds continues to grow as agricultural practices evolve to meet the challenges posed by pests and diseases.

Synthesis and Production Methods

The synthesis of this compound can be achieved through various methods involving chlorination and amination processes. For example:

  • Chlorination : Starting from 3-picoline or related pyridine derivatives, chlorination followed by fluorination can yield desired intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can further be transformed into the target compound through amination reactions .
  • Amination : The use of ammonia in conjunction with hydrophilic ethers has been reported to produce high-purity trifluoromethylpyridines efficiently .

Case Study: Fluazinam

Fluazinam is a notable example where this compound serves as a key building block. Research indicates that this compound exhibits superior fungicidal activity compared to its chloro counterparts due to its enhanced interaction with target sites within fungal cells .

Case Study: Clinical Trials

Numerous compounds featuring the TFMP structure are currently in various phases of clinical trials aimed at treating viral infections and cancer. The promising results from these trials suggest a strong potential for future applications in medicinal chemistry .

Data Tables

Application AreaSpecific UseExamples
PharmaceuticalsAntiviral AgentsFluazinam
AgrochemicalsCrop ProtectionFluazifop-butyl
SynthesisChemical IntermediatesTFMP Derivatives

Comparison with Similar Compounds

The following analysis compares 2-amino-4-chloromethyl-3-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound -NH₂ (2), -CH₂Cl (4), -CF₃ (3) C₈H₅ClF₃N₂ ~497 278–282 -CF₃, -CH₂Cl, -NH₂
Q12 () -CH₃ (multiple positions), -OCH₃ C₃₁H₂₉ClN₄O₂ 525 288–292 -OCH₃, -CH₃, -CN, -C=O
Q13 () -NO₂ (aromatic ring) C₃₀H₂₆ClN₅O₃ ~540 259–261 -NO₂, -CN, -C=O
4-Chloro-2-(trifluoromethyl)pyridine () -Cl (4), -CF₃ (2) C₆H₃ClF₃N 181.5 Not reported -CF₃, -Cl
2-Amino-5-(trifluoromethyl)pyridine () -NH₂ (2), -CF₃ (5) C₆H₅F₃N₂ 162.1 Not reported -CF₃, -NH₂

Key Observations :

  • Trifluoromethyl (-CF₃) Position : The -CF₃ group at position 3 in the target compound enhances electron-withdrawing effects compared to its isomer, 4-chloro-2-(trifluoromethyl)pyridine (). This likely increases electrophilic reactivity .
  • Chloromethyl (-CH₂Cl) vs. Methyl (-CH₃) : The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, unlike Q12 (), which contains inert methyl groups. This difference impacts applications in further derivatization .
Physicochemical Properties
  • Lipophilicity: The -CF₃ group in the target compound increases logP (lipophilicity) compared to non-fluorinated analogs, improving membrane permeability. For example, Q12 (with -OCH₃) has higher polarity, reducing its logP .
  • Thermal Stability : Higher melting points (e.g., 288–292°C for Q12) correlate with increased molecular symmetry and hydrogen bonding capacity, as seen in methoxy-substituted derivatives .

Mechanistic Insights :

  • The -NO₂ group in Q13 enhances oxidative stress in microbial cells, explaining its superior efficacy .
  • The target compound’s -CH₂Cl group may act as a leaving group, enabling covalent interactions with microbial enzymes .

Biological Activity

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains both amino and trifluoromethyl functional groups, which are known to influence biological interactions and pharmacological properties. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H6ClF3N\text{C}_7\text{H}_6\text{ClF}_3\text{N}

This compound features:

  • An amino group (NH2-NH_2)
  • A chloromethyl group (CH2Cl-CH_2Cl)
  • A trifluoromethyl group (CF3-CF_3)

These substituents significantly affect the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Pyridine derivatives and chloromethylating agents.
  • Reaction Conditions : Conducted under controlled temperature and pressure to facilitate the formation of the desired product.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed effective inhibition against various cancer cell lines, including HeLa and HCT116 cells .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer proliferation. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antiviral Activity

Compounds containing trifluoromethyl groups have been linked to antiviral properties. For example, similar trifluoromethylpyridines have been developed as inhibitors of HIV protease . This suggests that this compound may also possess antiviral capabilities.

The biological activity of this compound is hypothesized to be due to:

  • Receptor Binding : The amino group may facilitate binding to specific receptors or enzymes, altering their activity.
  • Structural Interactions : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

  • Anticancer Activity : A study involving the synthesis of various pyridine derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tumor growth in vitro .
  • Enzyme Inhibition : Research on enzyme kinetics showed that derivatives with a trifluoromethyl group exhibited enhanced inhibitory effects on CDK enzymes compared to their non-fluorinated counterparts .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityEnzyme InhibitionAntiviral Activity
This compoundHighModeratePotential
Trifluoromethylpyridine Derivative AModerateHighYes
Trifluoromethylpyridine Derivative BHighLowYes

Q & A

Basic: What synthetic routes are effective for preparing 2-amino-4-chloromethyl-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with the introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution, followed by chloromethylation at position 4 using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions. Optimization requires precise control of temperature (e.g., 0–5°C for chloromethylation to minimize side reactions) and catalysts such as Lewis acids (e.g., AlCl₃). Post-synthetic amination at position 2 can be achieved via Buchwald-Hartwig coupling or direct substitution with ammonia under high pressure .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns; the trifluoromethyl group appears as a quartet in ¹⁹F NMR (~-60 to -70 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₇H₇ClF₃N₂ requires m/z ≈ 228.02).
  • X-ray Crystallography: Resolves regiochemical ambiguities in the pyridine ring, particularly for chloromethyl positioning .

Advanced: How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-311++G(d,p)) model the compound’s electron density distribution, revealing nucleophilic/electrophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers the LUMO energy at position 4, favoring nucleophilic attacks. Correlation-energy functionals (e.g., Colle-Salvetti) validate reaction pathways, such as Suzuki-Miyaura coupling feasibility at position 3 .

Advanced: What strategies improve low yields in cross-coupling reactions involving the chloromethyl group?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or XPhos ligands enhance stability in Suzuki couplings.
  • Solvent Optimization: Use DMF or THF to solubilize intermediates while avoiding protic solvents that promote hydrolysis.
  • Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to prevent side reactions .

Advanced: How should researchers resolve contradictions in regioselectivity data for substitution reactions?

Methodological Answer:
Contradictory results (e.g., competing substitution at Cl vs. CF₃ sites) require mechanistic analysis:

  • Kinetic Studies: Monitor reaction progress via HPLC to identify dominant pathways.
  • Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace substituent migration.
  • Computational Modeling: Compare activation energies for competing pathways using DFT .

Safety: What are best practices for handling chloromethyl and trifluoromethyl groups in lab settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles; trifluoromethyl derivatives may release HF upon decomposition.
  • Waste Management: Neutralize chlorinated waste with NaOH before disposal .

Application: How can structural derivatives be designed to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the chloromethyl group with bioisosteres like methylsulfonyl to improve solubility.
  • Fragment-Based Drug Design: Use the pyridine core as a scaffold for attaching pharmacophores targeting enzyme active sites (e.g., kinase inhibitors) .

Advanced: What methods achieve site-selective functionalization of the pyridine ring?

Methodological Answer:

  • Directed Ortho-Metalation: Use directing groups (e.g., amides) to activate position 3 for halogenation.
  • Photoredox Catalysis: Enable C-H activation at position 4 under mild conditions with Ir(ppy)₃ catalysts .

Stability: What factors degrade this compound, and how are they mitigated?

Methodological Answer:

  • Hydrolysis: The chloromethyl group is prone to hydrolysis; store samples under anhydrous conditions (e.g., molecular sieves).
  • Light Sensitivity: Degradation under UV light is minimized by amber glass storage and antioxidants like BHT .

Comparative Analysis: How do structural modifications impact physicochemical properties compared to analogs?

Methodological Answer:

  • Electron-Withdrawing Effects: The trifluoromethyl group increases ring electron deficiency, reducing basicity (pKa ~3.5) versus non-fluorinated analogs (pKa ~5.0).
  • Steric Effects: Chloromethyl at position 4 hinders π-stacking in crystal structures, unlike 3-chloro derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine
Reactant of Route 2
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine

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